molecular formula C7H9ClN2O B1429424 2-Chloro-5-isopropoxypyrazine CAS No. 1081522-65-7

2-Chloro-5-isopropoxypyrazine

Cat. No.: B1429424
CAS No.: 1081522-65-7
M. Wt: 172.61 g/mol
InChI Key: UWVIVIQFIZPXEQ-UHFFFAOYSA-N
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Description

2-Chloro-5-isopropoxypyrazine is an organic chemical compound with the molecular formula C7H9ClN2O . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C7H9ClN2O/c1-5(2)11-7-4-9-6(8)3-10-7/h3-5H,1-2H3 . This indicates that the molecule consists of a pyrazine ring with a chlorine atom and an isopropoxy group attached to it.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 172.61 . It is stored under an inert atmosphere at temperatures between 2-8°C . The compound is available in either liquid or solid form .

Scientific Research Applications

Environmental Impact and Remediation

2-Chloro-5-isopropoxypyrazine, a chemical similar in structure to various pesticides and herbicides like atrazine, is a point of interest for environmental studies focusing on contamination and remediation efforts. Atrazine, for example, is frequently detected at high concentrations in groundwater and has been the subject of numerous studies to understand its environmental fate and potential for remediation. Research has explored the degradation pathways of atrazine and similar compounds, revealing that they can undergo processes such as sonolytic, photolytic, and photocatalytic decomposition in the presence of specific catalysts or under certain conditions, leading to a variety of degradation products. These processes are crucial for developing effective remediation strategies for contaminants that share structural similarities with this compound (Dousset et al., 2004) (Hiskia et al., 2001).

Analytical and Methodological Developments

Studies on compounds like atrazine have also led to advancements in analytical methodologies for detecting and quantifying such chemicals in environmental samples. These methodologies include solid-phase extraction techniques coupled with sophisticated analytical tools like capillary gas chromatography, allowing for the sensitive detection of atrazine and its metabolites in groundwater. This analytical progress is vital for monitoring environmental contamination and evaluating the effectiveness of remediation efforts, providing a framework that could be applied to chemicals with similar properties, including this compound (Pucarević et al., 2002).

Degradation and Transformation Studies

Further research has focused on the degradation mechanisms of atrazine, offering insights into how similar compounds might behave in the environment or under treatment conditions. For instance, the enzymatic degradation of atrazine and its transformation into less harmful metabolites has been extensively studied, highlighting the potential of bioremediation strategies. These studies have identified specific enzymes capable of breaking down atrazine, suggesting a possible avenue for the bioremediation of related compounds. Understanding these pathways is crucial for developing new methods to mitigate the environmental impact of such chemicals (Seffernick et al., 2002).

Safety and Hazards

2-Chloro-5-isopropoxypyrazine is classified as a hazardous substance. It is harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and ensuring adequate ventilation .

Future Directions

While specific future directions for 2-Chloro-5-isopropoxypyrazine are not mentioned in the available resources, the compound’s use in research and development suggests potential for further exploration in various scientific fields .

Relevant Papers While specific papers on this compound were not found, the compound’s presence in the broader context of research and development suggests it may be discussed in scientific literature related to organic chemistry and related fields .

Properties

IUPAC Name

2-chloro-5-propan-2-yloxypyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c1-5(2)11-7-4-9-6(8)3-10-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWVIVIQFIZPXEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CN=C(C=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50856498
Record name 2-Chloro-5-[(propan-2-yl)oxy]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1081522-65-7
Record name 2-Chloro-5-[(propan-2-yl)oxy]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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